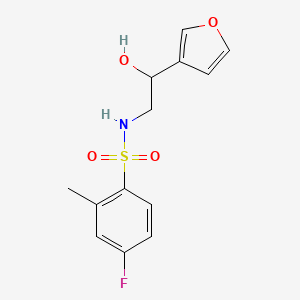
4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide” is a part of a class of compounds that have been used for inhibiting fascin activity . Fascin is an actin-bundling protein involved in cell motility, and it’s overexpressed in several types of cancers. Therefore, compounds that can inhibit its activity are of significant interest in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring, a phenyl ring, and a sulfonamide group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The phenyl ring is a six-membered aromatic ring with five carbon atoms and one fluorine atom. The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Aplicaciones Científicas De Investigación
Chemical and Biological Interactions
4-Fluorobenzenesulfonyl derivatives, such as 4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, have shown potential in various scientific research applications. For instance, the introduction of a fluorine atom in certain benzenesulfonamide derivatives has been observed to notably increase selectivity towards COX-2 over COX-1 enzymes, contributing to the development of potent, selective, and orally active COX-2 inhibitors like JTE-522. This compound is currently under phase II clinical trials for the treatment of conditions such as rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Material Science and Drug Delivery
In material science, 4-fluorobenzenesulfonyl chloride (fosyl chloride), a compound related to this compound, has been used as an activating agent for the covalent attachment of biological molecules to various solid supports. This process is significant for drug delivery systems and bioselective separation applications, showcasing the versatility of fluorinated benzenesulfonamide derivatives in bioconjugation and materials science (Y. A. Chang et al., 1992).
Fluorination and Molecular Synthesis
Fluorine atoms in molecules like this compound play a crucial role in chemical synthesis, particularly in the fluorination of organic compounds. The introduction of fluorine can significantly alter the physical, chemical, and biological properties of molecules, leading to improved pharmacological profiles, increased metabolic stability, and novel mechanisms of action. This has led to the development of a range of fluorinated compounds with potential therapeutic applications, highlighting the importance of fluorinated benzenesulfonamides in medicinal chemistry and drug design (H. Yasui et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4S/c1-9-6-11(14)2-3-13(9)20(17,18)15-7-12(16)10-4-5-19-8-10/h2-6,8,12,15-16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYSWRORXGJTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

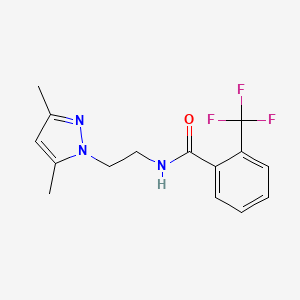
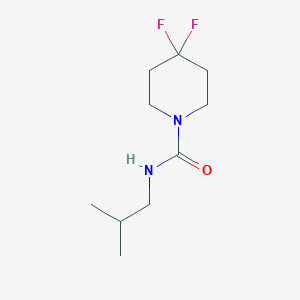
![Ethyl 7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2584005.png)
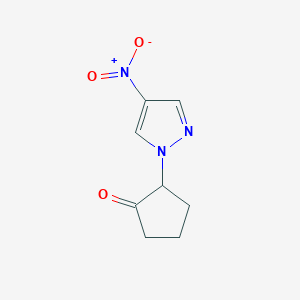

![Tert-butyl (3aS,6aS)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2584011.png)

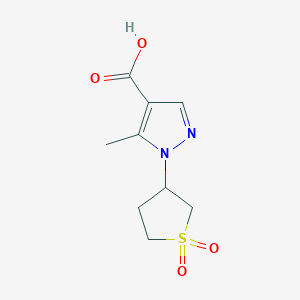
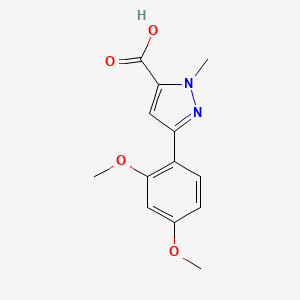
![N-(3-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2584017.png)
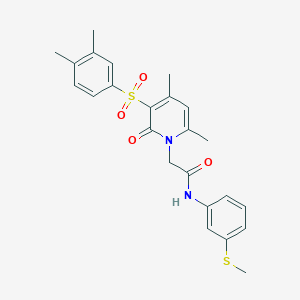
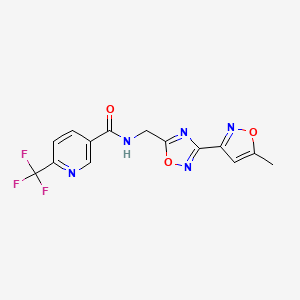
![8-ethoxy-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2584024.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2584025.png)